1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane
Description
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-11(2)14-12(13-10)16-6-4-5-15(3)7-8-16/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUPGNSQLFRTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the reaction of 4,6-dimethylpyrimidine with appropriate diazepane precursors under controlled conditions. One common method involves the use of p-Toluenesulfonic acid as a catalyst in a solvent-free environment . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides and amines .
Scientific Research Applications
Chemistry
- Precursor for Bioactive Compounds : This compound serves as a precursor for synthesizing novel bioactive pyrimidine derivatives. Its unique structure allows for modifications that can lead to the development of compounds with enhanced biological activities.
- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for creating diverse derivatives that can be explored for different applications.
Biology
- Corrosion Inhibitor : Research has indicated that 1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane can act as a corrosion inhibitor in aqueous environments. This property is crucial for protecting metals from corrosion in various industrial applications.
Medicine
- Antimicrobial Properties : Ongoing studies are investigating the antimicrobial properties of this compound. Preliminary findings suggest it may possess significant activity against certain pathogens, making it a candidate for developing new antimicrobial agents.
- Sigma Receptor Ligands : Compounds based on diazepane structures have been explored as sigma receptor ligands, which are relevant in treating neurodegenerative disorders and mental health conditions. These ligands may provide neuroprotective effects and could be beneficial in developing antipsychotic medications .
Case Studies and Research Findings
Recent studies have evaluated the cytotoxicity of diazepane-based derivatives against cancer cell lines. For instance, certain derivatives demonstrated low toxicity levels while maintaining high affinity for sigma receptors. These findings suggest that modifications to the diazepane structure can lead to compounds that are both effective and safe for therapeutic use .
In another study focused on antioxidant activities, the synthesized diazepane derivatives exhibited strong radical scavenging capabilities, indicating their potential protective effects against oxidative stress in cells .
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with molecular targets, leading to various biological effects. For instance, it may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies are required to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1707566-44-6)
- Structural Differences : Incorporates a cyclopenta ring fused to the pyrimidine, increasing rigidity and planarity compared to the target compound’s simpler pyrimidine substituent.
- Implications: The fused cyclopenta ring may enhance binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites) but reduce solubility due to increased hydrophobicity. Limited commercial availability suggests synthetic challenges or niche applications .
7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Features a pyrido-pyrimidinone core with a 3,4-dimethoxyphenyl group and an unsubstituted diazepane.
- The pyrido-pyrimidinone scaffold is common in antiviral and anticancer agents, suggesting possible therapeutic overlap with the target compound .
1-(4-Methoxypyrimidin-2-yl)-1,4-diazepane
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Differences : Contains a thietane (sulfur-containing three-membered ring) and an ester group.
- Implications: The thietane introduces steric hindrance and electronic effects, which may alter metabolic stability and reactivity.
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride
- Structural Differences : Substitutes pyrimidine with a bromopyridine ring.
- The dihydrochloride salt form improves solubility for in vivo applications, a formulation strategy applicable to the target compound .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-4-methyl-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidine ring fused with a diazepane moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine and diazepane can inhibit bacterial growth and exhibit antifungal properties.
- Anticancer Properties : Some analogs have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways.
The biological mechanisms through which this compound exerts its effects include:
- Targeting Enzymatic Pathways : The compound may interact with enzymes such as tyrosinase or other metabolic enzymes, inhibiting their activity and thus affecting downstream biological processes.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that related diazepane compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a structural analog showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Cytotoxic Effects :
- In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives led to decreased cell viability with IC50 values ranging from 10 to 20 µM after 48 hours of exposure.
-
Enzyme Inhibition Studies :
- Kinetic studies indicated that the compound acts as a competitive inhibitor of tyrosinase with a value of approximately 0.5 mM. Lineweaver-Burk plots confirmed this interaction by showing altered reaction rates at varying substrate concentrations.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR : and NMR identify proton environments (e.g., distinguishing diazepane methyl groups at δ ~2.3 ppm and pyrimidine protons at δ ~6.5–8.5 ppm).
- HRMS : Confirms molecular weight (theoretical ~261.35 g/mol for CHN).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Contradictions (e.g., unexpected peaks in HPLC) are resolved by spiking with authentic standards or re-examining synthetic intermediates for byproducts .
How do structural modifications to the diazepane or pyrimidine rings influence biological activity, and what design strategies are supported by SAR studies?
Advanced
Comparative SAR studies with analogs (e.g., pyrido[3,4-d]pyrimidines or sulfonamide derivatives) reveal:
- Diazepane substitution : Methyl groups at position 4 enhance metabolic stability by reducing oxidative degradation.
- Pyrimidine substitution : 4,6-Dimethyl groups improve target binding affinity (e.g., kinase inhibition) via hydrophobic interactions.
Methodologically, fragment-based drug design (FBDD) and molecular docking (e.g., AutoDock Vina) prioritize modifications that optimize binding energy (< -8 kcal/mol) .
What experimental design strategies are recommended for resolving contradictory bioactivity data across studies?
Advanced
Use factorial design (e.g., 2 factorial) to isolate variables (e.g., assay pH, incubation time) causing discrepancies. For example:
| Factor | Low Level | High Level |
|---|---|---|
| pH | 7.0 | 7.8 |
| Temperature | 25°C | 37°C |
| Response surface methodology (RSM) then models interactions between factors. Contradictions in IC values may arise from pH-dependent enzyme stability, requiring validation via orthogonal assays (e.g., SPR vs. fluorescence polarization) . |
What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
Q. Advanced
- In vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life. Caco-2 cell monolayers predict intestinal absorption (P > 1 × 10 cm/s indicates high permeability).
- In vivo : Rodent models with LC-MS/MS quantification determine bioavailability (%F > 30% is favorable). Physiologically based pharmacokinetic (PBPK) modeling integrates data to extrapolate human dosing .
How can researchers mitigate synthetic byproducts interfering with biological assays?
Q. Basic
- Byproduct identification : LC-MS/MS or GC-MS with fragmentation patterns.
- Mitigation : Adjust reaction stoichiometry (e.g., excess pyrimidine precursor) or employ scavenger resins (e.g., polymer-bound triphenylphosphine for removing unreacted halides).
Orthogonal purification (e.g., sequential SPE and preparative HPLC) ensures >95% purity .
What are the implications of this compound’s logP and pKa values on its drug-likeness?
Advanced
Predicted logP (~2.1) via ACD/Labs suggests moderate lipophilicity, balancing membrane permeability and solubility. The diazepane’s tertiary amine (pKa ~7.5) enhances solubility in acidic environments (e.g., stomach). QikProp simulations assess compliance with Lipinski’s rules (MW < 500, H-bond donors < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
